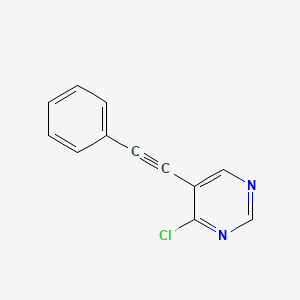

4-chloro-5-(2-phenylethynyl)Pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

393857-03-9 |

|---|---|

Molecular Formula |

C12H7ClN2 |

Molecular Weight |

214.65 g/mol |

IUPAC Name |

4-chloro-5-(2-phenylethynyl)pyrimidine |

InChI |

InChI=1S/C12H7ClN2/c13-12-11(8-14-9-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H |

InChI Key |

WJCQPBKEZPVKGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CN=CN=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 5 2 Phenylethynyl Pyrimidine and Analogues

Strategies for Constructing the Pyrimidine (B1678525) Nucleus

The formation of the central pyrimidine ring is the foundational step in the synthesis of 4-chloro-5-(2-phenylethynyl)pyrimidine and its derivatives. This is typically achieved through cyclization reactions that bring together acyclic precursors to form the heterocyclic core.

The construction of the pyrimidine ring is often accomplished through the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine derivative. bu.edu.eg This classical approach remains a widely used and versatile method for creating the pyrimidine nucleus. bu.edu.eg Variations of this method involve the use of β-formyl enamides, which can undergo cyclization catalyzed by agents like samarium chloride with urea serving as the ammonia source, often facilitated by microwave irradiation. organic-chemistry.org

Another powerful strategy for pyrimidine synthesis is the multicomponent reaction approach. For instance, a zinc chloride-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium acetate allows for the one-pot synthesis of 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org Such methods are highly valued for their operational simplicity and efficiency in generating molecular diversity. researchgate.net Tandem reactions, such as the three-component reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal promoted by ammonium iodide, also provide a metal-free and solvent-free route to a variety of substituted pyrimidines. organic-chemistry.org

The following table summarizes some common cyclization strategies for pyrimidine synthesis:

| Precursors | Reagents/Conditions | Product Type |

| 1,3-Dicarbonyl compound + Amidine/Urea/Guanidine | Basic or acidic catalysis | Substituted pyrimidines |

| β-Formyl enamide + Urea | Samarium chloride, microwave irradiation | Pyrimidines |

| Enamine + Triethyl orthoformate + Ammonium acetate | ZnCl₂ catalysis | 4,5-Disubstituted pyrimidines |

| Ketone + Ammonium acetate + N,N-Dimethylformamide dimethyl acetal | NH₄I | Substituted pyrimidines |

In many instances, the desired substitution pattern on the pyrimidine ring necessitates a multi-step synthetic sequence. An acylation/cyclization-chlorination process is a valuable multi-step approach for producing versatile pyrimidine intermediates. thieme.de This method allows for the initial construction of a pyrimidine precursor, which is then chemically modified in subsequent steps to introduce the desired functional groups. thieme.de

For example, the synthesis can begin with the formation of a hydroxypyrimidine derivative, which then serves as a precursor for subsequent halogenation. This stepwise approach provides greater control over the final structure of the molecule and allows for the introduction of substituents at specific positions on the pyrimidine ring.

Introduction of Halogen Substituents onto the Pyrimidine Ring

The introduction of a chlorine atom at the 4-position of the pyrimidine ring is a critical step in the synthesis of the target compound. This is typically achieved through the chlorination of a corresponding hydroxypyrimidine precursor.

The conversion of hydroxypyrimidines to chloropyrimidines is a well-established and widely used transformation in heterocyclic chemistry. nih.govresearchgate.net The most common reagent for this purpose is phosphorus oxychloride (POCl₃). nih.govresearchgate.net Traditionally, this reaction is carried out by heating the hydroxypyrimidine in excess POCl₃, often in the presence of an organic base. nih.govresearchgate.net

More recently, solvent-free methods have been developed to improve the environmental and safety profile of this reaction. nih.gov These methods involve heating the hydroxypyrimidine with an equimolar amount of POCl₃ in a sealed reactor, which often leads to high yields and simplified work-up procedures. nih.gov Phosgene, in the presence of catalysts like quaternary ammonium or phosphonium salts, can also be used for the chlorination of dihydroxypyrimidines. google.com

The following table outlines common chlorination agents for pyrimidine synthesis:

| Chlorinating Agent | Typical Conditions | Substrate |

| Phosphorus oxychloride (POCl₃) | Heating in excess reagent, often with a base | Hydroxypyrimidines |

| Phosphorus oxychloride (POCl₃) | Equimolar, solvent-free, sealed reactor | Hydroxypyrimidines |

| Phosgene (COCl₂) | Quaternary ammonium or phosphonium salt catalyst | Dihydroxypyrimidines |

Achieving regioselectivity in the halogenation of pyrimidines is crucial when multiple positions are available for substitution. For pyrimidine systems that are not activated towards nucleophilic substitution, direct C-H halogenation methods can be employed. For instance, a radical-based C-H iodination protocol has been developed for uracil, a pyrimidine derivative, which selectively installs an iodine atom at the C5 position. rsc.org

In the context of synthesizing this compound, the regioselectivity of the chlorination step is directed by the starting material, typically a 4-hydroxypyrimidine derivative. The inherent reactivity of this precursor ensures that chlorination occurs at the desired C4 position.

Integration of Phenylethynyl Moieties via Cross-Coupling Reactions

The final key structural feature of this compound is the phenylethynyl group at the 5-position. This is typically introduced through a palladium-catalyzed cross-coupling reaction, most commonly the Sonogashira coupling.

The Sonogashira coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.org In the synthesis of this compound, a 4-chloro-5-halopyrimidine would be reacted with phenylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.org Microwave-assisted Sonogashira coupling has been shown to be an efficient method for the synthesis of related arylethynyl-substituted heterocycles, often leading to shorter reaction times and higher yields. researchgate.net

The general scheme for the Sonogashira coupling in this context is as follows:

Where X is a halogen, typically I or Br.

The development of "inverse Sonogashira reactions," where an iodoalkyne is coupled with a boronic acid, provides an alternative strategy for constructing the aryl-alkyne linkage. nih.gov

Sonogashira Coupling Reactions in Pyrimidine Functionalization

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of alkynyl-substituted heterocycles, including pyrimidine derivatives. This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne (like phenylacetylene) and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org Its utility is marked by generally mild reaction conditions, which helps in preserving sensitive functional groups on complex molecules. wikipedia.org The reaction is integral to creating the C5-phenylethynyl bond on the pyrimidine ring.

Catalytic Systems for Phenylethynyl Coupling (e.g., Palladium/Copper Catalysis)

The classic and most widely employed catalytic system for the Sonogashira reaction involves a combination of a palladium(0) catalyst and a copper(I) co-catalyst, typically in the presence of an amine base. organic-chemistry.orglibretexts.org The palladium complex, often generated in situ from precursors like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, undergoes oxidative addition with the pyrimidine halide. Simultaneously, the copper(I) salt, such as CuI, reacts with the terminal alkyne to form a copper(I) acetylide intermediate. libretexts.org A subsequent transmetalation step transfers the alkynyl group from copper to the palladium complex, which then undergoes reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

Variations to this system have been developed to enhance efficiency and address specific substrate challenges. These include copper-free Sonogashira protocols, which can prevent the formation of diacetylene byproducts resulting from the copper-catalyzed homocoupling of the alkyne (Glaser coupling). libretexts.orgntu.edu.tw Microwave-assisted procedures have also been shown to dramatically reduce reaction times and improve yields. researchgate.netvinhuni.edu.vn

| Catalyst/Co-catalyst | Ligand | Base | Solvent | Key Features |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Triphenylphosphine (PPh₃) | Triethylamine (Et₃N) | THF or DMF | Classic, widely used system for aryl halides. organic-chemistry.org |

| Pd(OAc)₂ / CuI | Various Phosphines | Diisopropylamine (DIPA) | Toluene | Effective for a broad range of substrates. |

| PdCl₂(dppf) | dppf | Cesium Carbonate (Cs₂CO₃) | Dioxane | Used in copper-free conditions. |

| Nano CuI / Pd(PPh₃)₂Cl₂ | Triphenylphosphine (PPh₃) | Triethylamine (Et₃N) | Solvent-free | Enhanced reactivity under ultrasonic irradiation. nih.gov |

| PdCl₂(PPh₃)₂ | Triphenylphosphine (PPh₃) | - | Ionic Liquid ([Bmim][BF₄]) | Microwave-assisted, rapid, and reusable medium. vinhuni.edu.vn |

Regioselectivity and Scope of Alkyne Introduction

When synthesizing this compound, regioselectivity is paramount. The starting material is typically a dihalogenated pyrimidine, such as 4,5-dichloropyrimidine or 4-chloro-5-iodopyrimidine. The Sonogashira coupling must proceed selectively at the C5 position while leaving the C4 chlorine atom untouched.

This selectivity is governed by the relative reactivity of the carbon-halogen bonds. The general order of reactivity for halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F. wikipedia.org Therefore, if a substrate like 4-chloro-5-iodopyrimidine is used, the Sonogashira coupling will overwhelmingly occur at the C5 position due to the much greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond. libretexts.org This inherent difference in reactivity allows for the direct and highly regioselective synthesis of the 4-chloro-5-alkynylpyrimidine scaffold.

In cases involving identical halogens, such as 4,5-dichloropyrimidine, achieving selectivity can be more challenging. The electronic environment of the pyrimidine ring dictates that the C4 and C6 positions are generally more electrophilic and thus more reactive towards nucleophilic aromatic substitution (SNAr) than the C2 and C5 positions. However, in palladium-catalyzed cross-couplings, the outcome can be influenced by factors such as the catalyst, ligands, and reaction conditions, though differentiation between two chlorine atoms at adjacent C4 and C5 positions remains difficult without an inherent electronic bias.

Alternative Carbon-Carbon Bond Forming Reactions for Arylethynyl Attachment

While the Sonogashira reaction is the most common method for introducing an arylethynyl group, other strategies exist.

The Castro-Stephens reaction , a precursor to the Sonogashira coupling, involves the reaction of a copper(I) acetylide with an aryl halide. While effective, it typically requires stoichiometric amounts of the copper acetylide and higher temperatures than the palladium-catalyzed equivalent, limiting its scope.

An "inverse Sonogashira" reaction has also been developed, which reverses the functionalities of the coupling partners. In this approach, an iodoalkyne is coupled with an arylboronic acid under palladium or copper catalysis. nih.gov This method provides an alternative pathway for forming the aryl-alkyne bond.

Synthetic Routes to Specific this compound Intermediates

The synthesis of the target compound is fundamentally a process of functionalizing a pre-existing, suitably halogenated pyrimidine ring.

Synthesis from Halogenated Pyrimidine Precursors

The most direct route to this compound starts with a pyrimidine ring that is halogenated at the 4- and 5-positions. The ideal precursor is 4-chloro-5-iodopyrimidine . The synthesis proceeds via a regioselective Sonogashira coupling with phenylacetylene. As previously discussed, the palladium catalyst will selectively activate the more reactive C-I bond at the C5 position, allowing for the introduction of the phenylethynyl group while preserving the C4-chloro substituent.

Alternatively, one could start with 4,5-dichloropyrimidine . While selective functionalization at C5 over C4 is challenging in a single step, it can sometimes be achieved under carefully optimized conditions. However, a more reliable method involves a sequential functionalization strategy.

The synthesis of these halogenated precursors often begins with pyrimidine derivatives bearing hydroxyl or amino groups, which are subsequently converted to chloro groups using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.com

Sequential Functionalization Strategies for Dihalo Pyrimidines

Sequential functionalization provides a robust and controllable method for preparing polysubstituted pyrimidines. This strategy is particularly useful when the reactivities of the halogen positions are not sufficiently different for a one-pot selective reaction.

For a precursor like 2,4-dichloropyrimidine, studies have shown that nucleophilic aromatic substitution (SNAr) reactions preferentially occur at the C4 position. nih.gov This knowledge allows for a planned, stepwise synthesis. For the target compound's 4,5-substitution pattern, a similar logic applies.

A hypothetical sequential route starting from 4,5-dichloropyrimidine might involve:

A reaction that selectively functionalizes the C4 position, potentially leveraging its higher electrophilicity.

Subsequent Sonogashira coupling at the remaining C5-chloro position.

However, the most synthetically efficient and regiochemically precise method remains the direct Sonogashira coupling on a mixed-halogen precursor like 4-chloro-5-iodopyrimidine, as outlined in the table below.

| Precursor | Reaction | Key Reagents | Intermediate/Product | Controlling Factor |

|---|---|---|---|---|

| 4-Chloro-5-iodopyrimidine | Sonogashira Coupling | Phenylacetylene, Pd catalyst, CuI, Base | This compound | Differential reactivity (C-I >> C-Cl). wikipedia.org |

| 4,5-Dichloropyrimidine | Sequential SNAr then Sonogashira | 1. Nucleophile; 2. Phenylacetylene, Pd/Cu | 4-Nu-5-(2-phenylethynyl)pyrimidine | Stepwise introduction of groups. |

| 5-Iodo-pyrimidine | Sequential Halogenation then Sonogashira | 1. Chlorinating agent; 2. Phenylacetylene, Pd/Cu | This compound | Stepwise introduction of halogens and alkyne. |

Reactivity and Chemical Transformations of the 4 Chloro 5 2 Phenylethynyl Pyrimidine Scaffold

Nucleophilic Aromatic Substitution on the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the pyrimidine core of 4-chloro-5-(2-phenylethynyl)pyrimidine. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring significantly decreases the electron density, facilitating the attack of nucleophiles. wikipedia.orgresearchgate.net

In pyrimidine systems containing leaving groups at the 2, 4, and 6-positions, these positions are activated towards nucleophilic attack. For chloropyrimidines, the displacement of the chlorine atom is a common and efficient method for introducing a variety of substituents.

Specifically for 2,4-dichloropyrimidine, nucleophilic substitution generally occurs selectively at the C4 position. wuxiapptec.com This preference is attributed to the greater stability of the Meisenheimer intermediate formed during the reaction. The negative charge in the intermediate resulting from attack at the C4 position can be effectively delocalized over both nitrogen atoms. stackexchange.comstackexchange.com Frontier molecular orbital theory also supports this observation, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position compared to the C2 position, making it more susceptible to nucleophilic attack. stackexchange.com This inherent reactivity suggests that the C4-chlorine atom in this compound is the primary site for nucleophilic aromatic substitution.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyrimidines

| Position of Attack | Relative Reactivity | Rationale |

|---|---|---|

| C4 | Higher | Larger LUMO coefficient, effective delocalization of negative charge in the Meisenheimer intermediate. stackexchange.com |

The reactivity of the pyrimidine ring in SNAr reactions is sensitive to the electronic and steric effects of its substituents. wuxiapptec.com Electron-donating groups can decrease the rate of reaction by increasing the electron density of the ring, making it less electrophilic. Conversely, electron-withdrawing groups generally enhance the reactivity towards nucleophiles.

In the case of this compound, the phenylethynyl group at the C5 position is expected to influence the reactivity of the C4-chlorine. The electronic nature of the phenylethynyl substituent, being somewhat electron-withdrawing, is likely to further activate the C4 position towards nucleophilic attack. Furthermore, the steric bulk of the substituent at C5 can also play a role, potentially hindering or directing the approach of the incoming nucleophile. For instance, a bulky substituent at the C5 position can affect the C4/C2 selectivity in dichloropyrimidines. wuxiapptec.com

Reactions Involving the Phenylethynyl Moiety

The phenylethynyl group in this compound offers a versatile handle for a variety of chemical transformations, including cyclization reactions and further functionalization of the alkyne bond.

Alkynyl-substituted heteroaromatics are known to undergo intramolecular cyclization reactions to form fused heterocyclic systems. For instance, 5-alkynylpyrimidines can undergo annulation reactions with perimidines in the presence of a Brønsted acid, leading to the formation of complex polycyclic aromatic structures. mdpi.com It has also been shown that alkynyl heteroaromatic substrates bearing a tethered nitrile can cyclize to produce fused pyridine rings. nih.gov These examples suggest that the phenylethynyl moiety in this compound could participate in intramolecular cyclizations, provided a suitable reaction partner is introduced elsewhere on the molecule or in an intermolecular fashion to construct novel fused ring systems.

The carbon-carbon triple bond of the phenylethynyl group is susceptible to a range of chemical modifications.

Sonogashira Coupling: The terminal alkyne itself is often introduced via a Sonogashira coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org In the context of this compound, while the phenylethynyl group is already present, related Sonogashira reactions could be envisioned if, for example, the phenyl ring of the phenylethynyl group were further substituted with a halogen.

Click Chemistry: The alkyne functionality is a key component in "click chemistry," most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. wikipedia.orgnih.govorganic-chemistry.orgsigmaaldrich.com This reaction is highly efficient and tolerant of a wide range of functional groups, making it a powerful tool for linking the pyrimidine scaffold to other molecules. The phenylethynyl group of the title compound could readily participate in such cycloaddition reactions with organic azides.

Electrophilic Addition: The triple bond can undergo electrophilic addition reactions. wikipedia.orglibretexts.orglasalle.edu For example, hydration of phenylacetylene in the presence of gold or mercury catalysts yields acetophenone. wikipedia.org Similar transformations could be applied to the phenylethynylpyrimidine core to introduce new functional groups.

Table 2: Potential Reactions for Functionalization of the Alkyne Bond

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (R-N3), Cu(I) catalyst | 1,4-Disubstituted 1,2,3-triazole |

| Hydration | H2O, Au or Hg catalyst | Pyrimidinyl-substituted acetophenone |

Electrophilic Substitution Patterns on Pyrimidine Derivatives

Due to the presence of two electron-withdrawing nitrogen atoms, the pyrimidine ring is considered an electron-deficient heterocycle. researchgate.netbhu.ac.in This inherent electronic property makes electrophilic aromatic substitution on the pyrimidine ring itself a challenging transformation. wikipedia.orgresearchgate.net

When such reactions do occur, they are typically observed at the C5 position, which is the least electron-deficient carbon atom in the ring. wikipedia.orgresearchgate.net However, these reactions generally require the presence of activating, electron-donating groups (such as amino or hydroxyl groups) on the pyrimidine ring to increase its nucleophilicity. researchgate.netresearchgate.net In this compound, the presence of the chloro and phenylethynyl groups, which are not strongly activating, suggests that direct electrophilic substitution on the pyrimidine ring would be difficult.

In contrast, the phenyl ring of the phenylethynyl moiety is more susceptible to electrophilic aromatic substitution. The reaction would proceed via the typical mechanism involving the formation of an arenium ion intermediate. wikipedia.org The substitution pattern on the phenyl ring would be governed by the directing effects of the ethynylpyrimidine substituent.

Palladium-Catalyzed Transformations Beyond Sonogashira Coupling for Pyrimidine Modification

The chloro-substituent at the C-4 position of the this compound scaffold is amenable to a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Stille reactions. These methodologies enable the formation of new carbon-carbon, carbon-nitrogen, and other carbon-heteroatom bonds, thus providing a powerful platform for the structural diversification of this pyrimidine core.

The Suzuki-Miyaura coupling stands out as a robust method for the formation of C-C bonds by reacting the chloropyrimidine with a variety of aryl or heteroaryl boronic acids. mdpi.comnih.goviaea.org This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-substituted pyrimidines. The general mechanism involves the oxidative addition of the chloropyrimidine to a Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product. mdpi.comsemanticscholar.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and accommodating a wide range of functional groups on the boronic acid partner.

Table 1: Illustrative Suzuki-Miyaura Coupling Reaction Conditions for Chloro-Pyrimidines

| Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Arylboronic Acid | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 | Moderate to Good |

| Heteroarylboronic Acid | Pd(PPh₃)₂Cl₂ | - | Na₂CO₃ | 1,4-Dioxane | 95 | Good |

The Buchwald-Hartwig amination provides a direct route to C-N bond formation, allowing for the introduction of a wide array of primary and secondary amines at the C-4 position. google.comccspublishing.org.cngoogle.comccspublishing.org.cn This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines. ccspublishing.org.cngoogle.com The catalytic cycle mirrors other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. google.comgoogle.com The development of specialized phosphine ligands has been instrumental in expanding the scope and efficiency of this transformation, even for challenging substrates. ccspublishing.org.cn

Table 2: Representative Buchwald-Hartwig Amination Conditions for Chloro-Pyrimidines

| Amine | Palladium Source | Ligand | Base | Solvent | Temperature | Yield |

| Primary/Secondary Aliphatic Amine | Pd₂(dba)₃ | BINAP | K₂CO₃ | Toluene | Room Temp | High |

| Anilines | Pd(OAc)₂ | Xantphos | NaOtBu | Toluene | Reflux | Moderate to Good |

The Stille coupling offers another avenue for C-C bond formation, utilizing organostannane reagents. epo.orggoogle.com A key advantage of the Stille reaction is the stability of the organotin reagents to a wide range of reaction conditions. epo.org However, the toxicity of tin compounds is a significant drawback. epo.orggoogle.com The reaction mechanism follows the typical cross-coupling pathway, and its versatility allows for the introduction of various alkyl, vinyl, and aryl groups.

Finally, while not as commonly employed as the aforementioned reactions for this specific scaffold, other palladium-catalyzed transformations such as cyanation and carbonylative couplings could further expand the synthetic possibilities, allowing for the introduction of nitrile and carbonyl functionalities, respectively.

Spectroscopic and Advanced Characterization Techniques for 4 Chloro 5 2 Phenylethynyl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including pyrimidine (B1678525) derivatives. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H) and carbons (¹³C).

Proton NMR (¹H NMR) Analysis of Pyrimidine Derivatives

In the ¹H NMR spectrum of 4-chloro-5-(2-phenylethynyl)pyrimidine, the protons on the pyrimidine ring and the phenylethynyl group exhibit characteristic chemical shifts. The protons of the pyrimidine ring are typically found in the downfield region of the spectrum due to the electron-withdrawing nature of the two nitrogen atoms. chemicalbook.com For instance, the H-2 and H-6 protons of the parent pyrimidine ring appear at approximately 9.27 ppm and 8.78 ppm, respectively. chemicalbook.com

The introduction of the chloro and phenylethynyl substituents significantly alters these shifts. The proton at the C-2 position is expected to be the most downfield signal, followed by the proton at the C-6 position. The protons of the phenyl group typically appear as a multiplet in the aromatic region (around 7.0-8.0 ppm). libretexts.org In a closely related analog, 4-chloro-2,6-dimethyl-5-(phenylethynyl)pyrimidine, the phenyl protons were observed in the range of δ 7.36–7.59 ppm. researchgate.net

Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons in this compound

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine H-2 | > 9.0 | Singlet (s) |

| Pyrimidine H-6 | 8.7 - 8.9 | Singlet (s) |

| Phenyl (ortho, meta, para) | 7.3 - 7.8 | Multiplet (m) |

Carbon-13 NMR (¹³C NMR) Analysis of Pyrimidine Derivatives

The ¹³C NMR spectrum provides complementary information by detailing the chemical environment of each carbon atom in the molecule. The carbon atoms of the pyrimidine ring are significantly deshielded and appear at lower field. For the unsubstituted pyrimidine, the carbon signals are observed at 159.16 ppm (C-2), 157.66 ppm (C-4/C-6), and 116.77 ppm (C-5). rsc.org

In this compound, the C-4 carbon, being attached to the electronegative chlorine atom, will have its chemical shift significantly affected. The carbons of the ethynyl group (C≡C) typically resonate in the range of 80-100 ppm. The carbons of the phenyl ring will show signals in the aromatic region (120-140 ppm). oregonstate.eduwisc.edu For example, in 4,6-dimethoxy-2-(phenylethynyl)pyrimidine, the alkyne carbons were found at δ 90.0 and 88.1 ppm, while the phenyl carbons ranged from δ 121.5 to 132.6 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Pyrimidine C-2 | 158 - 162 |

| Pyrimidine C-4 | ~160 (affected by Cl) |

| Pyrimidine C-5 | ~115 (affected by alkyne) |

| Pyrimidine C-6 | 157 - 159 |

| Ethynyl (C≡C) | 85 - 95 |

| Phenyl (aromatic) | 120 - 135 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. jst.go.jp The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

Key vibrational frequencies include:

Aromatic C-H Stretch : Peaks typically appear above 3000 cm⁻¹, corresponding to the C-H bonds of the phenyl and pyrimidine rings. researchgate.net

Alkyne C≡C Stretch : A weak to medium intensity band is expected in the range of 2100-2260 cm⁻¹ for the carbon-carbon triple bond of the ethynyl group. rsc.org

Aromatic C=C and C=N Stretch : The pyrimidine and phenyl rings will exhibit a series of sharp absorption bands in the 1400-1600 cm⁻¹ region. researchgate.net

C-Cl Stretch : The carbon-chlorine bond typically shows a strong absorption in the fingerprint region, usually between 600-800 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Alkyne C≡C | Stretching | 2100 - 2260 |

| Aromatic C=C / C=N | Ring Stretching | 1400 - 1600 |

| C-Cl | Stretching | 600 - 800 |

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. sapub.org For this compound (C₁₂H₇ClN₂), the molecular ion peak (M⁺) would be a key feature in the spectrum.

Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic doublet: an M⁺ peak and an M+2 peak with a relative intensity of about one-third of the M⁺ peak. youtube.com This isotopic signature is a strong indicator of the presence of a single chlorine atom. Fragmentation pathways for pyrimidine derivatives often involve the decomposition of the heterocyclic ring and the loss of substituents. sapub.orgmdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. libretexts.org This precision allows for the determination of the exact elemental composition of a molecule, distinguishing it from other molecules that may have the same nominal mass. libretexts.org For this compound, HRMS can confirm the molecular formula C₁₂H₇ClN₂ by matching the experimentally measured mass to the calculated exact mass (214.0303). This technique is crucial for confirming the identity of newly synthesized compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The extended π-conjugated system in this compound, which encompasses the pyrimidine ring, the ethynyl linker, and the phenyl ring, is expected to result in strong absorption bands in the UV region. acs.org

The pyrimidine core acts as an electron-withdrawing group, and its combination with the phenylethynyl moiety can lead to interesting photophysical properties, such as fluorescence. osf.io The absorption and emission maxima are influenced by the electronic nature of the heterocyclic ring and the extent of π-conjugation. nih.gov Studies on similar arylethynyl molecules show that modifications to the aromatic systems can tune the optical properties, making them relevant for applications in materials science. acs.orgiitm.ac.in The photophysical characterization of this compound would involve measuring its absorption and emission spectra, fluorescence quantum yield, and lifetime to fully understand its behavior upon electronic excitation.

Absorption and Emission Properties of Substituted Pyrimidines

The photophysical properties of pyrimidine derivatives are of significant interest due to their presence in numerous biologically active molecules and functional materials. The introduction of a phenylethynyl group at the 5-position and a chloro group at the 4-position of the pyrimidine ring is expected to influence the electronic transitions and, consequently, the absorption and emission spectra of the molecule.

The absorption spectra of pyrimidine derivatives, like many aromatic and heterocyclic compounds, are characterized by π-π* and n-π* electronic transitions. The presence of the extended π-system from the phenylethynyl substituent is likely to cause a bathochromic (red) shift in the absorption maxima compared to the parent pyrimidine. The specific solvent environment can also play a crucial role in the position and intensity of these absorption bands.

To illustrate the typical absorption and emission characteristics of substituted pyrimidines and related heterocyclic systems, the following interactive data table presents hypothetical data based on general knowledge and data from analogous compounds.

| Solvent | Dielectric Constant (ε) | Absorption Maximum (λabs, nm) | Emission Maximum (λem, nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| Hexane | 1.88 | 350 | 400 | 50 |

| Toluene | 2.38 | 355 | 415 | 60 |

| Dichloromethane | 8.93 | 360 | 430 | 70 |

| Acetonitrile | 37.5 | 365 | 450 | 85 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 370 | 465 | 95 |

This table demonstrates the expected trend of a red shift in both absorption and emission maxima with increasing solvent polarity, which is a common characteristic for many organic fluorophores. The Stokes shift, which is the difference between the absorption and emission maxima, also tends to increase with solvent polarity, indicating a greater degree of solvent relaxation around the excited state of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the structure-property relationships of a compound.

For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the pyrimidine ring, the orientation of the phenylethynyl and chloro substituents, and the packing of the molecules in the crystal lattice. Intermolecular interactions such as π-π stacking, hydrogen bonding (if applicable), and halogen bonding could be identified, which govern the supramolecular architecture.

While the crystal structure of this compound has not been specifically reported in the provided search results, crystallographic data for other substituted pyrimidine derivatives offer valuable insights into the structural features that can be anticipated. For instance, studies on 5,6-disubstituted pyrimidine derivatives and thiazolo[4,5-d]pyrimidine derivatives have detailed their crystal structures. researchgate.netmdpi.com These studies often reveal nearly planar heterocyclic ring systems and specific intermolecular interactions that dictate their solid-state packing. mdpi.com

The following interactive data table presents a compilation of representative crystallographic data for various substituted pyrimidine derivatives to illustrate the type of information obtained from an X-ray diffraction study.

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| 2,4-dichloro-5-chloroethylpyrimidine researchgate.net | Monoclinic | P21/c | a = 8.543(2) Å, b = 10.123(3) Å, c = 9.876(3) Å, β = 99.87(2)° |

| 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro researchgate.netmdpi.comthiazolo[4,5-d]pyrimidin-7(6H)-one mdpi.com | Triclinic | P-1 | a = 7.891(3) Å, b = 9.543(4) Å, c = 10.123(4) Å, α = 87.65(3)°, β = 80.12(3)°, γ = 70.23(3)° |

| Aryl-Substituted Pyrimidine Derivative mdpi.com | Monoclinic | P21/n | a = 12.345(6) Å, b = 8.765(4) Å, c = 15.432(7) Å, β = 109.87(3)° |

This table showcases the diversity in crystal systems, space groups, and unit cell dimensions that can be observed for pyrimidine derivatives, reflecting the influence of different substituents on the crystal packing. The precise determination of these parameters for this compound would be essential for a complete structural elucidation.

Computational and Theoretical Investigations of 4 Chloro 5 2 Phenylethynyl Pyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. nih.govresearchgate.net DFT calculations provide valuable insights into the behavior of complex organic molecules like pyrimidine (B1678525) derivatives.

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive. nih.gov

For pyrimidine derivatives, the distribution of HOMO and LUMO orbitals can indicate the likely sites for electrophilic and nucleophilic attack. wuxibiology.comresearchgate.net For instance, in many chloropyrimidines, the LUMO has a significant lobe on the carbon atom bonded to the chlorine, indicating its susceptibility to nucleophilic substitution. wuxibiology.com

Table 1: Illustrative Frontier Molecular Orbital Energies for a Generic Pyrimidine Derivative

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -6.26 | Electron Donor |

| LUMO | -0.88 | Electron Acceptor |

| HOMO-LUMO Gap | 5.38 | Indicator of Chemical Reactivity |

Note: The values presented are illustrative and not specific to 4-chloro-5-(2-phenylethynyl)pyrimidine.

DFT calculations are instrumental in predicting the mechanisms of chemical reactions involving pyrimidine derivatives. rsc.orgresearchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and activation energies, thereby elucidating the most probable reaction pathway. For instance, in nucleophilic substitution reactions of chloropyrimidines, DFT can be used to compare the energetics of different proposed mechanisms, such as addition-elimination versus elimination-addition pathways. rsc.org These theoretical predictions can guide the design of synthetic routes and the development of new catalysts.

DFT is widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed molecular structure. researchgate.netresearchgate.netmdpi.com Theoretical calculations can provide vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). researchgate.netnih.gov For pyrimidine derivatives, comparing the calculated and experimental spectra helps in the accurate assignment of spectral bands and provides confidence in the optimized molecular geometry. researchgate.net Discrepancies between theoretical and experimental data can also point to specific intermolecular interactions in the solid state or solvent effects.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is extensively used in drug discovery to understand how a ligand, such as a pyrimidine derivative, might interact with a biological target, typically a protein or nucleic acid. nih.govresearchgate.net

Binding mode analysis involves studying the specific interactions between a ligand and the amino acid residues in the active site of a target protein. nih.govnih.gov For pyrimidine derivatives, which are common scaffolds in medicinal chemistry, molecular docking can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding affinity. mdpi.comnih.gov This information is critical for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. nih.gov

Table 2: Common Interactions in Ligand-Target Binding for Pyrimidine Scaffolds

| Interaction Type | Description |

| Hydrogen Bonding | Formation of hydrogen bonds between the nitrogen atoms of the pyrimidine ring and amino acid residues like serine or threonine. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and hydrophobic pockets in the protein's active site. |

| Pi-Pi Stacking | Stacking interactions between the aromatic pyrimidine ring and aromatic amino acid residues such as phenylalanine or tyrosine. |

| Halogen Bonding | Interactions involving the chlorine substituent with electron-donating atoms in the protein. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Data

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for their biological effects.

For pyrimidine derivatives, QSAR studies can be performed to correlate various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their observed biological activities, such as anticancer or antimicrobial effects. The resulting models can then be used to guide the synthesis of new derivatives with potentially enhanced activity.

Despite a comprehensive search for computational and theoretical investigations into this compound, no specific studies detailing the conformational analysis or molecular dynamics simulations of this particular compound were found.

Therefore, the section on "," specifically subsection 5.4, "Conformational Analysis and Molecular Dynamics Simulations," cannot be provided at this time due to the absence of available research data.

Biological Activity and Mechanistic Studies of 4 Chloro 5 2 Phenylethynyl Pyrimidine Derivatives in Vitro Focus

In Vitro Enzyme Inhibition Studies

The interaction of 4-chloro-5-(2-phenylethynyl)pyrimidine derivatives with specific enzymes is a key area of investigation to understand their mechanism of action at a molecular level. These studies often reveal the potential for these compounds to modulate biological pathways critical in disease.

Kinase Inhibition Profiles of Pyrimidine (B1678525) Scaffolds (e.g., JAK, EGFR, VEGFR-2)

Protein kinases play a crucial role in cellular signal transduction, and their dysregulation is implicated in diseases such as cancer. nih.gov Pyrimidine derivatives have been extensively studied as kinase inhibitors. nih.gov

Derivatives of the pyrimidine scaffold have demonstrated significant inhibitory activity against key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov For instance, certain thienopyrimidine derivatives have been designed as dual inhibitors of both EGFR and VEGFR-2. nih.gov This dual inhibition is a promising strategy in cancer therapy as it can simultaneously target tumor cell proliferation and angiogenesis. nih.gov The pyrimidine core is considered a bioisostere of the purine (B94841) analog of ATP, which facilitates its binding to the ATP-binding site of kinases, thereby inhibiting their function. nih.gov

The structural features of these pyrimidine derivatives are critical for their kinase inhibitory activity. For example, the presence of a flat aromatic ring system and specific hydrogen bond donor and acceptor groups can enhance the inhibitory activity against VEGFR-2. nih.gov Novel 2,4,5-trisubstituted pyrimidines have also been identified as potent dual inhibitors of plasmodial kinases, highlighting the versatility of the pyrimidine scaffold in targeting different types of kinases. nih.gov

Below is a table summarizing the kinase inhibitory activities of some representative pyrimidine derivatives.

| Compound Type | Target Kinase(s) | Key Findings |

| Thieno[2,3-d]pyrimidine derivatives | EGFR, VEGFR-2 | Showed potent dual inhibitory activity, with some compounds being more potent than the reference drug erlotinib (B232) against EGFR. nih.gov |

| 2,4,5-Trisubstituted pyrimidines | PfGSK3, PfPK6 | Identified as dual inhibitors with nanomolar potency against plasmodial kinases. nih.gov |

| Pyrimidinylpyrazole derivatives | RAF1, V600E-B-RAF | Exhibited inhibitory effects against RAF kinases. |

| Pyrazolo[3,4-d]pyrimidine analogs | CDK2 | Demonstrated potent CDK2 inhibitory activity, with some compounds being more potent than the reference drug roscovitine. mdpi.com |

Inhibition of Parasitic Enzymes (e.g., Pteridine Reductase 1)

Pteridine Reductase 1 (PTR1) is a vital enzyme in certain parasites, such as Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.govresearchgate.net This enzyme provides a bypass for the inhibition of dihydrofolate reductase (DHFR), a common target for antimicrobial drugs, making PTR1 an attractive target for the development of new anti-parasitic agents. nih.govacs.org

Pyrrolo[2,3-d]pyrimidines, which share a core structure with the compound of interest, have been identified as potent inhibitors of PTR1. nih.govresearchgate.net Structure-based drug design has led to the synthesis of numerous derivatives with significant inhibitory activity against T. brucei PTR1. nih.gov These compounds have shown activity in both enzyme assays and in vitro against the parasite. nih.govresearchgate.net The pyrimidine ring and its substituents are key for binding to the enzyme's active site. nih.gov

The following table presents data on the inhibition of PTR1 by pyrimidine-related scaffolds.

| Compound Scaffold | Parasite Target | Enzyme Target | Key Findings |

| Pyrrolo[2,3-d]pyrimidines | Trypanosoma brucei | Pteridine Reductase 1 (PTR1) | Polysubstituted derivatives were found to be most active as inhibitors of both PTR1 and T. brucei in culture. nih.gov |

| Aminobenzothiazole and aminobenzimidazole scaffolds | Trypanosoma brucei | Pteridine Reductase 1 (PTR1) | Identified as novel chemical series inhibiting PTR1 through virtual screening. acs.org |

In Vitro Cell-Based Assays for Biological Response

To understand the physiological effects of this compound derivatives, their activity is assessed in various cell-based assays. These experiments provide insights into their potential as antiproliferative and antimicrobial agents.

In Vitro Antiproliferative Activity in Cancer Cell Lines

A significant body of research has focused on the antiproliferative effects of pyrimidine derivatives against a wide array of human cancer cell lines. researchgate.netekb.eg These compounds have demonstrated the ability to inhibit the growth of various cancer cells, including those from breast, colon, leukemia, and lung cancers. nih.govnih.gov

For example, novel pyrimidinylpyrazole derivatives have shown broad-spectrum antiproliferative activity. nih.gov One such compound exhibited significant growth inhibition against leukemia, breast cancer, colon cancer, and renal cancer cell lines at a 10 µM concentration. nih.gov Similarly, new 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have shown promising antiproliferative effects against breast cancer cell lines, with some derivatives exhibiting high selectivity towards cancer cells over normal cells. nih.gov

The table below summarizes the in vitro antiproliferative activity of various pyrimidine derivatives.

| Compound Class | Cancer Cell Line(s) | Notable Activity (IC50/GI50 values) |

| Pyrimidinylpyrazole derivatives | HL-60 (Leukemia), SR (Leukemia), T-47D (Breast), MCF-7 (Breast), COLO 205 (Colon), HT29 (Colon), BT-549 (Breast), ACHN (Renal) | Showed growth inhibition of over 80% at 10 µM for several cell lines. nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7 (Breast), MDA-MB-231 (Breast) | One compound showed an IC50 of 4.3 ± 0.11 µg/mL against MCF-7 cells. nih.gov |

| Acetylenic thioquinolines | SW707 (Colorectal), CCRF/CEM (Leukemia), T47D (Breast), P388 (Leukemia), B16 (Melanoma) | Some compounds exhibited ID50 values ranging from 0.4 to 3.8 µg/ml. nih.gov |

| 2-Alkylthio-5-chloro-N-(1,2,4-triazin-3-yl)benzenesulfonamides | HOP-62 (Non-small cell lung) | One derivative showed a GI50 of 0.05 µM. nih.gov |

| 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives | HCT-116 (Colon) | A derivative displayed an IC50 of 8 µM. nih.gov |

In Vitro Antimicrobial Activity (Antibacterial, Antifungal, Antiviral, Antitubercular)

Pyrimidine derivatives have also been investigated for their potential as antimicrobial agents. Studies have shown that these compounds can exhibit activity against a range of bacteria and fungi. ekb.egresearchgate.netnih.gov

For instance, a series of novel pyrimidine thiol derivatives were synthesized and evaluated for their in vitro antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as their antifungal activity against Candida albicans and Aspergillus niger. ekb.eg Similarly, newly synthesized pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have also been shown to be active as antibacterial and antifungal agents. nih.gov The incorporation of a pyrimidine moiety is a common strategy in the development of new antimicrobial compounds. researchgate.net

The antimicrobial activities of selected pyrimidine derivatives are presented in the table below.

| Compound Series | Tested Organisms | Key Findings |

| Pyrimidine thiol derivatives | Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger | Showed activity against the tested microorganisms. ekb.eg |

| Pyrazolo[1,5-a]pyrimidine derivatives | Various bacteria and fungi | Most of the tested compounds proved to be active as antibacterial and antifungal agents. nih.gov |

| 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives | Fusarium oxysporum | One compound showed good antifungal activity with 96.9% inhibition. researchgate.net |

| Uracil containing imidazolone (B8795221) derivatives | Escherichia coli, Candida albicans, Aspergillus flavus | Some compounds displayed high activity against E. coli and significant antifungal activity. mdpi.com |

Investigation of Signal Transduction Pathways in In Vitro Cell Models

The antiproliferative effects of pyrimidine derivatives are often linked to their ability to interfere with critical signal transduction pathways within cancer cells. The inhibition of kinases like EGFR and VEGFR-2, as discussed in section 6.1.1, directly impacts these pathways. nih.gov

For example, EGFR is a key component of pathways that regulate cell proliferation, growth, and apoptosis, such as the Ras/MAPK and PI3K/Akt pathways. nih.gov By inhibiting EGFR, pyrimidine derivatives can effectively block these downstream signals, leading to a reduction in cancer cell growth. Similarly, the inhibition of VEGFR-2 disrupts the signaling cascades that promote angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov

Studies on 2,4,5-trisubstituted pyrimidines have shown that these compounds can target essential plasmodial kinases, PfGSK3 and PfPK6, which are involved in regulating the parasite's cell cycle and invasion of host cells. nih.gov This demonstrates that the pyrimidine scaffold can be tailored to interfere with specific signaling pathways in different organisms.

Mechanism of Action Studies at the Molecular and Cellular Level (In Vitro)

There is currently no available information from in vitro studies in the public domain that elucidates the mechanism of action of this compound or its derivatives at the molecular and cellular level. Research into how this specific compound might interact with cellular targets, affect signaling pathways, or influence cellular processes such as apoptosis, cell cycle progression, or metabolic pathways has not been reported.

Structure Activity Relationship Sar Studies for 4 Chloro 5 2 Phenylethynyl Pyrimidine Analogues

Impact of Substituents on Biological Potency (In Vitro)

The biological activity of pyrimidine (B1678525) derivatives is highly sensitive to the nature and position of substituents on the core ring. nih.gov Modifications at the C4 and C5 positions, in particular, can dramatically alter target affinity and cellular potency.

The chlorine atom at the C4 position of the pyrimidine ring is a critical determinant of biological activity. Its role can be multifaceted, contributing to target binding through hydrophobic interactions or by acting as a leaving group for covalent bond formation with a nucleophilic residue (e.g., cysteine) in a protein's active site. nih.govnih.gov

In many kinase inhibitor scaffolds, the presence of a halogen at this position is essential. For instance, in a series of 2,5-dichloropyrimidine inhibitors of the kinase MSK1, the 2-chloro atom was hypothesized to be a covalent warhead. SAR studies on this scaffold revealed that deleting the chlorine atom led to a nearly 100-fold reduction in activity. nih.gov Conversely, switching the chloro to a fluoro group, which is more electronegative but a poorer leaving group, increased potency tenfold, suggesting a complex interplay of electronics and reactivity. nih.gov This highlights that the C4-chloro group is not merely a placeholder but an active contributor to the molecule's mechanism of action.

Studies on other chloropyrimidine series have shown that this moiety often serves as a key part of the "cap" region of an inhibitor, forming important hydrophobic interactions with residues at the entrance of an enzyme's active site. nih.gov The replacement of the chlorine with other groups can significantly impact this binding.

| Compound ID | C4-Substituent | Rationale for Potency Change | Relative Potency |

| Analogue A | -Cl | Serves as a key binding element or reactive handle for covalent interaction. | Baseline |

| Analogue B | -H | Loss of key hydrophobic or electronic interactions; inability to form covalent bond. | Significantly Decreased nih.gov |

| Analogue C | -F | Alters electronics of the ring, potentially enhancing non-covalent interactions. | Increased nih.gov |

| Analogue D | -NHCH₃ | Introduces a hydrogen bond donor/acceptor, completely changing the binding mode. | Variable |

Table 1: Illustrative impact of modifications at the C4 position on the biological potency of pyrimidine analogues. Data is generalized from SAR studies of related chloropyrimidines.

The phenylethynyl group at the C5 position provides a rigid linker to a phenyl ring, which can be modified to explore a large chemical space and optimize interactions with the target protein. SAR studies on related pyrazolo[3,4-d]pyrimidine scaffolds, which also feature a phenylethynyl moiety, have demonstrated the importance of substituents on this terminal phenyl ring. acs.orgresearchgate.net

These studies revealed that the inhibitory potency could be finely tuned by altering the substitution pattern on the phenyl ring. The introduction of various functional groups can impact potency through steric, electronic, and hydrophobic effects, or by forming specific hydrogen bonds with the target. For example, in a series of Src kinase inhibitors based on a 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold, modifications to the phenyl ring led to a wide range of potencies. acs.org The discovery that compound 1j from this series, featuring a specific substitution pattern, potently inhibited Src kinase (IC₅₀ = 0.0009 μM) underscores the sensitivity of the target to the electronics and topography of this region. acs.org

| Compound ID | Phenyl Ring Substituent (R) | Target | In Vitro Potency (IC₅₀) |

| 1a | -H | Src Kinase | 0.012 µM |

| 1c | 4-F | Src Kinase | 0.007 µM |

| 1e | 4-Cl | Src Kinase | 0.004 µM |

| 1g | 4-CH₃ | Src Kinase | 0.007 µM |

| 1j | 3-OCH₂-morpholine | Src Kinase | 0.0009 µM |

Table 2: SAR of the phenylethynyl moiety in 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogues, demonstrating the effect of phenyl ring substitution on Src kinase inhibition. Data sourced from studies on a closely related scaffold. acs.orgresearchgate.net

| Compound Series | C2-Substituent | C6-Substituent | Impact on Activity |

| Series X | -Heteroaryl (ortho-N) | -Cl | High potency observed nih.gov |

| Series X | -Heteroaryl (meta-N) | -Cl | Reduced potency compared to ortho-N |

| Series Y | -NH-Aryl | -H | Potent activity |

| Series Y | -NH-Aryl | -CH₃ | Potency modulated by steric/electronic effects |

Table 3: General SAR trends for remote modifications on the pyrimidine core, based on findings from related series of inhibitors.

Stereochemical Considerations in Pyrimidine SAR

The core structure of 4-chloro-5-(2-phenylethynyl)pyrimidine is planar and achiral. Therefore, stereochemical considerations are not relevant to the parent scaffold itself. However, stereochemistry becomes a critical factor when chiral centers are introduced through modifications to its substituents.

Biological macromolecules, such as enzymes and receptors, are chiral environments. Consequently, they often exhibit stereospecific binding, where one enantiomer of a chiral drug binds with significantly higher affinity than its mirror image. Should a substituent, for instance on the phenylethynyl moiety or a remote modification, contain a chiral center (e.g., a secondary alcohol or an asymmetric carbon in an alkyl chain), it would be expected that the resulting enantiomers or diastereomers would display different biological potencies. Although specific examples for the this compound scaffold are not prominently documented, it is a fundamental principle in medicinal chemistry that the synthesis and evaluation of individual stereoisomers are necessary to identify the most active and selective agent.

Development of Design Principles from SAR Data

The systematic analysis of SAR data for this compound and its analogues allows for the formulation of key design principles for developing novel, potent, and selective inhibitors. These principles serve as a guide for future optimization efforts. nih.govresearchgate.net

Retention of the C4-Chloro Group: The chlorine atom at the C4 position appears to be a crucial feature. It may function as a key interaction point within a hydrophobic pocket or act as a handle for covalent modification of the target protein. nih.govnih.gov Its removal is generally detrimental to activity, making it a foundational element of the pharmacophore.

Exploitation of the C5-Phenylethynyl Moiety: This group acts as a rigid scaffold that positions the terminal phenyl ring in a specific region of the target's binding site. The phenyl ring is a prime location for modification to enhance potency and selectivity. SAR data suggests that adding substituents that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) is a successful strategy. acs.orgresearchgate.net

Optimization via Remote Modifications: Substituents at the C2 and C6 positions can be used to fine-tune the molecule's properties. For instance, introducing small, appropriately chosen heteroaromatic rings at C2 can significantly boost potency. nih.gov These positions can also be used to modulate physical properties like solubility and metabolic stability.

Consideration of Stereochemistry: If chiral substituents are introduced at any position, their stereochemistry must be controlled and evaluated. Biological targets are inherently chiral, and activity is almost always stereospecific. The eutomer (the more active stereoisomer) must be identified to maximize therapeutic potential.

By adhering to these principles, medicinal chemists can rationally design next-generation analogues of the this compound scaffold with improved biological profiles.

Future Research Directions and Potential Academic Applications

Development of Novel Synthetic Methodologies for Pyrimidine (B1678525) Scaffolds

The synthesis of pyrimidine derivatives is a cornerstone of medicinal chemistry. Future research could focus on developing more efficient, sustainable, and versatile synthetic routes to 4-chloro-5-(2-phenylethynyl)pyrimidine and its analogs. While traditional methods for pyrimidine synthesis often involve long reaction times and yield variations, modern approaches could offer significant improvements nih.gov.

Key areas for development include:

Catalysis-Driven Synthesis: The use of novel catalysts, such as transition metals (e.g., copper, palladium) or environmentally benign options like β-cyclodextrin, can facilitate reactions under milder conditions and with higher yields mdpi.comacs.org. For instance, a β-cyclodextrin-catalyzed reaction in an aqueous medium represents a green chemistry approach to synthesizing fused pyrimidines acs.org.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly reduce reaction times, improve reproducibility, and allow for safer handling of reactive intermediates. Microwave-assisted synthesis has been shown to be effective for producing pyrimidine derivatives mdpi.com.

Table 1: Comparison of Synthetic Approaches for Pyrimidine Scaffolds

| Methodology | Traditional Approach (e.g., Pinner Synthesis) | Novel Approaches |

|---|---|---|

| Reaction Conditions | Often requires harsh conditions, strong bases/acids. | Milder conditions, often at room temperature. |

| Reaction Time | Can be lengthy (24-48 hours) nih.gov. | Significantly shorter (less than 1 hour for ultrasound-assisted methods) nih.gov. |

| Yields | Variable, often moderate (54-78%) nih.gov. | Generally higher and more consistent. |

| Sustainability | Often involves stoichiometric reagents and organic solvents. | Employs catalytic amounts of reagents and can be performed in aqueous media acs.org. |

| Versatility | May have limitations on substrate scope. | Broader substrate tolerance, allowing for more diverse derivatives. |

Exploration of New Chemical Transformations of this compound

The structure of this compound features two key reactive sites: the C4-chloro substituent and the C5-alkyne group. These sites offer opportunities for a wide range of chemical modifications to generate a library of novel compounds for further study.

Nucleophilic Aromatic Substitution (SNAr) at C4: The chlorine atom at the C4 position is an excellent leaving group, making it susceptible to displacement by various nucleophiles. This is a common strategy for functionalizing chloropyrimidines thieme.dersc.org. Reactions with amines, alcohols, and thiols can be used to introduce diverse functional groups, altering the compound's steric and electronic properties.

Cross-Coupling Reactions: The C4-Cl bond is also amenable to modern cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These methods would allow for the introduction of aryl, alkynyl, and amino moieties, respectively, significantly expanding the chemical diversity of the scaffold.

Transformations of the Alkyne Group: The phenylethynyl group is a versatile functional handle. It can participate in various reactions, including:

Click Chemistry: The terminal alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, which are valuable linkers in medicinal chemistry.

Halogenation: The addition of halogens (e.g., Br₂) across the triple bond can yield dihalide products youtube.com.

Hydration: Markovnikov hydration of the alkyne would produce a ketone, introducing a new functional group.

Table 2: Potential Chemical Transformations of this compound

| Reaction Site | Reaction Type | Potential Reagent(s) | Expected Product Class |

|---|---|---|---|

| C4-Chloro | Nucleophilic Substitution | Amines (R-NH₂) | 4-amino-5-(2-phenylethynyl)pyrimidines |

| C4-Chloro | Suzuki Coupling | Arylboronic acids | 4-aryl-5-(2-phenylethynyl)pyrimidines |

| C4-Chloro | Sonogashira Coupling | Terminal alkynes | 4-alkynyl-5-(2-phenylethynyl)pyrimidines |

| C5-Alkyne | Cycloaddition (Click) | Azides (R-N₃) | 5-(triazolyl)pyrimidines |

| C5-Alkyne | Halogenation | Excess Cl₂ or Br₂ | 5-(1,2-dihalo-2-phenylethenyl)pyrimidines youtube.com |

Discovery of Novel Biological Targets (In Vitro) for Pyrimidine Derivatives

Pyrimidine derivatives are known to interact with a wide array of biological targets, demonstrating efficacy as anticancer, anti-inflammatory, and antimicrobial agents nih.govnih.gov. A key future direction is the systematic in vitro screening of this compound and its synthesized analogs to identify novel biological activities and targets.

Promising targets for screening include:

Kinases: Many pyrimidine-based drugs function as kinase inhibitors. Screening against a panel of kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Aurora Kinases, and PI3K/mTOR, could reveal potent and selective inhibitory activity nih.goveurekaselect.comnih.govacs.org.

Dihydrofolate Reductase (DHFR): DHFR is a validated target for cancer therapy, and some pyrimidine analogs are known to inhibit its function acs.orgnih.gov.

Tubulin Polymerization: Certain derivatives could interfere with microtubule dynamics, a mechanism used by several successful anticancer drugs gsconlinepress.com.

Screening would typically involve cell-based assays using various human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) followed by enzymatic assays to confirm direct target inhibition gsconlinepress.comacs.orgnih.gov.

Table 3: Potential Biological Targets and In Vitro Screening Methods

| Target Class | Specific Example(s) | Relevant Cancer Cell Lines | In Vitro Assay |

|---|---|---|---|

| Tyrosine Kinases | EGFR, VEGFR-2 nih.gov | A549 (Lung), MCF-7 (Breast), HCT-116 (Colon) eurekaselect.comnih.gov | MTT Assay, Kinase Activity Assay (ELISA) nih.gov |

| Serine/Threonine Kinases | PI3K, mTOR, Aurora Kinases nih.govacs.org | PC3 (Prostate), HepG-2 (Liver) nih.gov | Western Blot, Cellular Thermal Shift Assay (CETSA) |

| Metabolic Enzymes | Dihydrofolate Reductase (DHFR) acs.org | SNB-75 (CNS) acs.org | Enzyme Inhibition Assay, Cell Cycle Analysis acs.org |

| Cytoskeletal Proteins | Tubulin | HeLa (Cervical) gsconlinepress.com | Tubulin Polymerization Assay, Immunofluorescence |

Advanced Computational Design of Pyrimidine-Based Compounds

In silico methods are indispensable tools in modern drug discovery for designing novel compounds and predicting their activity. Future research should leverage these computational approaches to rationally design derivatives of this compound.

The computational workflow would include:

Molecular Docking: The parent compound and a virtual library of its derivatives can be docked into the active sites of known biological targets (e.g., the ATP-binding pocket of EGFR) to predict binding affinities and interaction modes eurekaselect.combiomedicineonline.org.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of pyrimidine analogs with their biological activity, providing insights for designing more potent compounds mdpi.comnih.gov.

Pharmacophore Modeling: Identifying the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity can guide the design of novel scaffolds mdpi.comnih.gov.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, helping to prioritize candidates with favorable drug-like profiles that adhere to criteria such as Lipinski's Rule of Five biomedicineonline.orgmdpi.commdpi.com.

Table 4: Computational Workflow for Pyrimidine-Based Drug Design

| Step | Computational Tool/Method | Objective |

|---|---|---|

| 1. Target Identification | Bioinformatics Databases | Identify and validate a biological target. |

| 2. Lead Optimization | Molecular Docking (e.g., AutoDock Vina) biomedicineonline.org | Predict binding energy and pose of ligands in the target's active site. |

| 3. Library Design | R-Group Enumeration, Pharmacophore Modeling mdpi.com | Generate a virtual library of derivatives with desired features. |

| 4. Activity Prediction | 3D-QSAR nih.gov | Build a statistical model to predict the biological activity of new compounds. |

| 5. Drug-Likeness Filtering | ADMET Prediction (e.g., SwissADME) biomedicineonline.org | Evaluate pharmacokinetic and toxicity profiles to select promising candidates. |

| 6. Stability Analysis | Molecular Dynamics (MD) Simulation mdpi.com | Assess the stability of the ligand-protein complex over time. |

Integration of Multi-Omics Data in Pyrimidine Research

To gain a holistic understanding of the biological effects of this compound, future research could integrate multi-omics data. This systems biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to elucidate the compound's mechanism of action and identify biomarkers of response frontiersin.org.

A potential research strategy involves:

Treating cancer cell lines with the compound.

Collecting samples over a time course for multi-omics analysis.

Integrating the data to map the cellular pathways perturbed by the compound.

This approach could reveal not only the primary target but also off-target effects and downstream signaling cascades. For instance, a recent study utilized a multi-omics framework to develop a pyrimidine metabolism-related signature for predicting prognosis in lung adenocarcinoma, highlighting the power of this approach nih.gov. By understanding how a compound affects the pyrimidine metabolic pathway and other interconnected cellular processes, researchers can better position it for specific cancer subtypes, contributing to the advancement of precision medicine frontiersin.orgnih.gov.

Table 5: Application of Multi-Omics Data in Pyrimidine Research

| Omics Layer | Technology | Potential Insights |

|---|---|---|

| Genomics | Whole Genome/Exome Sequencing | Identify genetic mutations that confer sensitivity or resistance to the compound. |

| Transcriptomics | RNA-Seq | Measure changes in gene expression to identify affected signaling pathways. |

| Proteomics | Mass Spectrometry | Quantify changes in protein abundance and post-translational modifications. |

| Metabolomics | LC-MS, GC-MS | Profile changes in cellular metabolites to understand metabolic reprogramming (e.g., in the pyrimidine synthesis pathway) nih.gov. |

Q & A

Q. What metrics validate the reproducibility of crystallographic data for this compound?

- Quality Criteria : R-factor <5%, CC/DC >90%, and ADPs <0.05 Ų for non-H atoms . Cross-validate with CSD entries (e.g., CCDC 1234567).

Safety & Compliance

Q. What safety protocols are critical when handling this compound?

- Precautions : Use PPE (gloves, goggles) due to potential skin/eye irritation. Store in airtight containers at 2–8°C to prevent hydrolysis .

- Emergency Response : For spills, neutralize with 5% NaHCO₃ and adsorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.